molecular formula C15H11BrO B6319570 3-Bromobenzalacetophenone CAS No. 29816-74-8

3-Bromobenzalacetophenone

Cat. No.: B6319570
CAS No.: 29816-74-8
M. Wt: 287.15 g/mol
InChI Key: COYCXICZZVMYLE-UHFFFAOYSA-N
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Description

3-Bromobenzalacetophenone is an organic compound with the molecular formula C15H11BrO It is a derivative of benzalacetophenone, where a bromine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromobenzalacetophenone can be synthesized through the bromination of benzalacetophenone. One common method involves the use of bromine in the presence of a catalyst such as aluminum chloride. The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromobenzalacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: It can undergo aldol condensation reactions to form more complex molecules.

Common Reagents and Conditions:

    Bromination: Bromine in the presence of a catalyst like aluminum chloride.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzalacetophenones can be formed.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

3-Bromobenzalacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromobenzalacetophenone involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its α,β-unsaturated carbonyl system allows it to undergo various addition reactions, contributing to its reactivity and versatility .

Comparison with Similar Compounds

    3-Bromoacetophenone: Similar in structure but lacks the benzal group.

    4-Bromobenzalacetophenone: Bromine atom is at the fourth position instead of the third.

    3-Chlorobenzalacetophenone: Chlorine atom instead of bromine at the third position.

Uniqueness: 3-Bromobenzalacetophenone is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry for creating a wide range of derivatives .

Properties

IUPAC Name

3-(3-bromophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYCXICZZVMYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327197
Record name 3-bromobenzalacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29816-74-8
Record name 3-bromobenzalacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium hydroxide (12.00 g, 300 mmol) and acetophenone (24 g, 200 mmol) were dissolved in water (90 mL) and methanol (300 mL). 3-Bromobenzaldehyde (37 g, 200 mmol) dissolved in ethanol (50 mL) was added dropwise to the acetophenone solution. A slurry quickly formed, which was allowed to two additional hours. The slurry was filtered, was with water until the filtrate was neutral to pH paper, and dried at 80° C. for 12 hours. Light yellow crystals were obtained (43.4 g, 75.6% yield).
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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